Fgfr4-IN-10

Kinase Selectivity FGFR4 LY2874455

Pan-FGFR inhibitors cause off-target toxicities like hyperphosphatemia, confounding FGFR4-specific research. Fgfr4-IN-10 (compound 5a) solves this with a clean selectivity profile. - **Selectivity**: IC50 = 70.7 nM vs FGFR4; no detectable inhibition of FGFR1/2/3. - **Application**: Essential tool for HCC & colorectal cancer models (FGF19-FGFR4 axis). - **Control compound**: Reversible benchmark for covalent inhibitor washout experiments (e.g., vs H3B-6527). Supplied as crystalline solid. Ready for kinase panel validation and chemical biology studies.

Molecular Formula C20H19F3N6O3
Molecular Weight 448.4 g/mol
Cat. No. B12403916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFgfr4-IN-10
Molecular FormulaC20H19F3N6O3
Molecular Weight448.4 g/mol
Structural Identifiers
SMILESCOCCNC1=CC(=NC=C1C#N)NC(=O)N2CCCC3=C2N=C(C=C3)C(=O)C(F)(F)F
InChIInChI=1S/C20H19F3N6O3/c1-32-8-6-25-15-9-16(26-11-13(15)10-24)28-19(31)29-7-2-3-12-4-5-14(27-18(12)29)17(30)20(21,22)23/h4-5,9,11H,2-3,6-8H2,1H3,(H2,25,26,28,31)
InChIKeyKRYAHOVOJWDVHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fgfr4-IN-10: Selective FGFR4 Inhibitor


Fgfr4-IN-10 (also known as compound 5a) is a synthetic small molecule that functions as a potent and selective inhibitor of the Fibroblast Growth Factor Receptor 4 (FGFR4) [1]. Its biochemical profiling indicates an IC50 value of 70.7 nM against FGFR4, while demonstrating no detectable inhibitory activity against the closely related receptor tyrosine kinases FGFR1, FGFR2, and FGFR3 [2]. This selective profile, coupled with its defined chemical structure (CAS 2857862-25-8), establishes Fgfr4-IN-10 as a valuable tool compound for interrogating FGFR4-specific signaling pathways [3].

Fgfr4-IN-10 Irreplaceability


The substitution of Fgfr4-IN-10 with a different FGFR inhibitor is not scientifically valid due to substantial differences in isoform selectivity and inhibitory mechanisms. Pan-FGFR inhibitors, which target FGFR1-3 alongside FGFR4, are associated with a distinct toxicity profile, including hyperphosphatemia and tissue mineralization due to FGFR1 inhibition [1]. Furthermore, even within the class of FGFR4-selective agents, compounds exhibit drastically different binding modes (e.g., covalent vs. reversible) and potency ranges, which directly impact their utility in mechanistic studies. The unique selectivity fingerprint of Fgfr4-IN-10—which spares FGFR1, FGFR2, and FGFR3—ensures that observed biological effects can be confidently attributed to FGFR4 antagonism, an attribute not shared by many alternative tool compounds [2]. The quantitative evidence below demonstrates why this specific compound is essential for experiments requiring clean FGFR4 pharmacology.

Fgfr4-IN-10 Comparator Evidence


Isoform Selectivity vs. LY2874455

Fgfr4-IN-10 demonstrates a high degree of selectivity for FGFR4, with no observed inhibition of FGFR1, FGFR2, or FGFR3 at the tested concentrations [1]. In contrast, the pan-FGFR inhibitor LY2874455 potently inhibits all four isoforms, with IC50 values ranging from 2.6 nM to 6.4 nM . This fundamental difference in selectivity profiles is a critical differentiator for researchers aiming to dissect FGFR4-specific biology without confounding off-target activity on other FGFR family members.

Kinase Selectivity FGFR4 LY2874455

Selectivity vs. FGFR1-3 Inhibitor Debio 1347

Fgfr4-IN-10 selectively inhibits FGFR4 while sparing FGFR1-3 [1]. This profile is the direct opposite of Debio 1347 (CHF5183284), a selective FGFR1-3 inhibitor, which exhibits low nanomolar potency against FGFR1, 2, and 3 (IC50s of 9.3, 7.6, and 22 nM, respectively) but is significantly less active against FGFR4 (IC50 of 290 nM) . These compounds are complementary tools for mapping differential roles of FGFR family members.

Kinase Selectivity FGFR4 Debio 1347

Potency & Mechanism vs. H3B-6527

Fgfr4-IN-10 (IC50 = 70.7 nM) provides a useful potency benchmark for reversible or non-covalent FGFR4 inhibition . This stands in contrast to the irreversible covalent inhibitor H3B-6527, which achieves significantly greater potency (IC50 < 1.2 nM) by forming a permanent covalent bond with Cys552 in the FGFR4 ATP-binding pocket . The difference in mechanism of action and resulting potency makes Fgfr4-IN-10 a more suitable control compound for washout experiments or for use in systems where prolonged, irreversible target engagement is undesirable.

Covalent Inhibitor FGFR4 H3B-6527

Fgfr4-IN-10 Application Scenarios


FGF19-Driven Cancer Models

Fgfr4-IN-10 is ideally suited for use in hepatocellular carcinoma (HCC) or colorectal cancer cell line models where the FGF19-FGFR4 axis is a known oncogenic driver. Its exclusive inhibition of FGFR4, with no activity against FGFR1-3 [1], allows researchers to directly correlate observed anti-proliferative effects with FGFR4 antagonism, free from confounding signals that would be present with a pan-FGFR inhibitor like LY2874455 .

Reversible Control for Washout Studies

The non-covalent nature of Fgfr4-IN-10 makes it a critical control compound for experiments involving irreversible covalent FGFR4 inhibitors such as H3B-6527 . In washout experiments designed to demonstrate the durability of a covalent inhibitor's effect, Fgfr4-IN-10 (IC50 = 70.7 nM) serves as the reversible benchmark, where its effects should diminish after compound removal, providing a clear contrast to the sustained inhibition seen with covalent binders.

Novel FGFR4 Inhibitor Benchmarking

When developing or evaluating new chemical entities targeting FGFR4, Fgfr4-IN-10 is a valuable reference compound for kinase selectivity panels. Its defined profile—potent inhibition of FGFR4 (70.7 nM) and complete selectivity over FGFR1-3 [2]—establishes a baseline for what constitutes a clean FGFR4 inhibitor. New candidates can be directly compared against this benchmark to validate their own selectivity windows.

FGFR4 vs. FGFR1-3 Functional Studies

Fgfr4-IN-10 is an essential tool for functional genomics and chemical biology studies aimed at distinguishing the unique biological roles of FGFR4 from those of FGFR1, 2, and 3. Since FGFR1-3 inhibition is linked to specific toxicities like hyperphosphatemia [3], using Fgfr4-IN-10 ensures that any phenotypic or toxicological readouts are specific to FGFR4 blockade, a capability not provided by selective FGFR1-3 inhibitors like Debio 1347 .

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